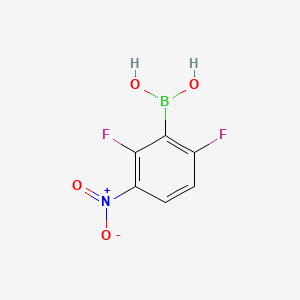

2,6-Difluoro-3-nitrophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

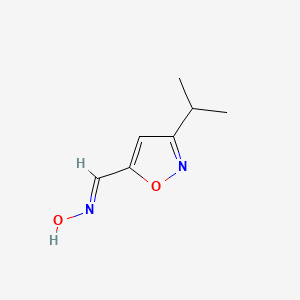

2,6-Difluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BF2NO4 and a molecular weight of 202.91 . It is commonly used in Suzuki reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, boronic acids are known to participate in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis

This compound is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Environmental Degradation of Polyfluoroalkyl Chemicals

2,6-Difluoro-3-nitrophenylboronic acid, as part of the polyfluoroalkyl chemicals family, contributes to environmental studies, particularly focusing on their degradation. Research indicates that microbial degradation plays a significant role in breaking down these chemicals, transforming them into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), compounds of significant environmental concern due to their persistence and toxicity. Understanding these degradation pathways is crucial for assessing environmental fate and impacts, suggesting areas of potential regulation and mitigation efforts (Liu & Mejia Avendaño, 2013).

Analytical Methods in Antioxidant Activity Studies

This compound may also find applications in the development of analytical methods for determining antioxidant activity. Studies have highlighted the importance of various assays for assessing the antioxidant capacity of compounds, where the structural components such as the difluoro and nitro groups could play a role in the antioxidant properties evaluation. Advanced understanding of these methods can aid in the development of more accurate and comprehensive evaluations of antioxidant activities in various fields, from food science to pharmacology (Munteanu & Apetrei, 2021).

Wastewater Management Enhancements

Research into improving wastewater management has identified the role of specific chemical compounds in enhancing treatment processes. While not directly cited, compounds like this compound could potentially be involved in research related to the inhibitory effects of certain chemical substances on microorganisms in wastewater systems. Understanding these effects is pivotal for developing new applications that can improve the efficiency of wastewater treatment and management, potentially offering solutions for reducing sludge and enhancing energy recovery (Duan et al., 2019).

Synthesis of Key Intermediates

The synthesis of key intermediates for pharmaceuticals underscores the versatility of compounds like this compound. Research into practical synthesis methods for important intermediates highlights the ongoing need for efficient, cost-effective approaches in drug development. The compound's chemical characteristics could lend it to roles in synthesizing intermediates with improved yields or reduced environmental impacts, showcasing the intersection of organic chemistry and pharmaceutical manufacturing (Qiu et al., 2009).

Safety and Hazards

Wirkmechanismus

- Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds. In SM coupling, boron reagents transfer their organic groups to palladium catalysts, leading to bond formation .

- Oxidative Addition : The compound may also participate in oxidative addition reactions, where palladium becomes oxidized by donating electrons to form new bonds with electrophilic organic groups .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

(2,6-difluoro-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDPBJIXAVPMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)[N+](=O)[O-])F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674555 |

Source

|

| Record name | (2,6-Difluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150114-28-5 |

Source

|

| Record name | B-(2,6-Difluoro-3-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/no-structure.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)

![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)